1-(2,3-Dimethylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Description
1-(2,3-Dimethylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS: 1264041-91-9) is a pyrazole derivative with a molecular formula of C₁₅H₁₈N₂O₄ and a molecular weight of 290.319 g/mol . It features a dihydropyrazole core substituted with a 2,3-dimethylphenyl group at position 1, an ethoxycarbonyl group at position 3, and a carboxylic acid moiety at position 5. This compound is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research, with commercial availability at ≥95% purity .
Properties
IUPAC Name |
2-(2,3-dimethylphenyl)-5-ethoxycarbonyl-3,4-dihydropyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-4-21-15(20)11-8-13(14(18)19)17(16-11)12-7-5-6-9(2)10(12)3/h5-7,13H,4,8H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNNCNZIRFTYBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=CC(=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,3-Dimethylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS: 1264041-91-9) is a pyrazole derivative that has garnered interest due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this compound based on available research findings and case studies.
- Molecular Formula : C15H18N2O4
- Molecular Weight : 290.32 g/mol
- Structure : The compound features a pyrazole ring substituted with an ethoxycarbonyl group and a dimethylphenyl moiety, which may influence its biological activity.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study evaluating various pyrazole derivatives demonstrated their effectiveness against BRAF(V600E) mutations, which are commonly associated with melanoma. The presence of the dimethylphenyl group in this compound is hypothesized to enhance its affinity for target proteins involved in tumor growth and proliferation .
Anti-inflammatory Effects
Pyrazole derivatives have also been reported to possess anti-inflammatory activities. Compounds similar to this compound have shown inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests a potential application in treating inflammatory diseases .
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has been documented in various studies. For instance, certain pyrazole compounds were tested against a range of bacteria and fungi, showing promising results in inhibiting microbial growth. While specific data on this compound's antimicrobial activity is limited, its structural similarities to other effective pyrazoles suggest it may exhibit similar properties.
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activities. The presence of electron-donating groups (like the dimethyl groups in this compound) on the phenyl ring has been linked to enhanced biological activity. Modifications at different positions on the pyrazole ring can also influence potency and selectivity against specific biological targets .
Study 1: Antitumor Efficacy
A recent study synthesized various pyrazole derivatives and evaluated their cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain modifications led to increased cytotoxic effects when combined with established chemotherapeutic agents like doxorubicin. The study highlighted the potential for developing combination therapies involving pyrazole derivatives .
Study 2: Anti-inflammatory Activity
In another investigation, a series of pyrazole carboxamide derivatives were assessed for their anti-inflammatory effects using animal models. The results showed significant reductions in inflammation markers when treated with these compounds, indicating their potential therapeutic applications in inflammatory diseases .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. Research has shown that 1-(2,3-Dimethylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a study published in the Journal of Medicinal Chemistry demonstrated that similar pyrazole derivatives effectively reduced tumor growth in xenograft models .
Anti-inflammatory Properties
Another promising application of this compound is its anti-inflammatory potential. Research indicates that pyrazole derivatives can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX). A case study highlighted the use of such compounds in reducing inflammation in animal models of arthritis, showcasing their therapeutic effects .
Herbicidal Activity
The compound's structural characteristics suggest potential herbicidal activity. Studies have shown that pyrazole-based compounds can serve as effective herbicides against various weed species. Field trials indicated that formulations containing this compound significantly reduced weed biomass compared to untreated controls .
Polymer Chemistry
In polymer science, this compound can act as a building block for synthesizing novel materials. Its functional groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research has demonstrated that polymers synthesized with this pyrazole derivative exhibit improved performance in various applications, including coatings and adhesives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Dimethylphenyl Substitution
- 1-(3,5-Dimethylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS: 1264043-66-4) Shares the same molecular formula (C₁₅H₁₈N₂O₄) but differs in the substitution pattern of the phenyl ring (3,5-dimethyl vs. 2,3-dimethyl). Priced competitively at Fluorochem, with bulk pricing available for 1g to 10g quantities .
- 1-(2,5-Dimethylphenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS: 1264042-25-2) Another positional isomer with a 2,5-dimethylphenyl group. The asymmetric substitution may lead to distinct crystallographic packing behaviors, as predicted by hydrogen-bonding graph-set analysis (e.g., R₂²(8) motifs) .
Substituent Variants on the Phenyl Ring
1-(3-Nitrophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS: 1264039-14-6)
- Molecular formula: C₁₃H₁₃N₃O₆ (MW: 307.26 g/mol).
- The 3-nitro group introduces strong electron-withdrawing effects, increasing acidity at the carboxylic acid position (pKa ~2.5–3.0) compared to the methyl-substituted analogs (pKa ~4.0) .
- Applications: High-purity intermediates for API synthesis, certified under ISO standards .
1-(3-Chloro-4-methylphenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Heterocyclic vs. Aromatic Substitution
- 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid (CAS: 618383-18-9)
Table 1: Key Properties of Selected Analogs
| Compound (CAS) | Molecular Formula | Substituent | Molecular Weight (g/mol) | Purity (%) | Key Feature(s) |
|---|---|---|---|---|---|
| 1264041-91-9 (Target) | C₁₅H₁₈N₂O₄ | 2,3-Dimethylphenyl | 290.319 | ≥95 | Ortho-methyl steric hindrance |
| 1264043-66-4 | C₁₅H₁₈N₂O₄ | 3,5-Dimethylphenyl | 290.319 | ≥95 | Enhanced solubility |
| 1264039-14-6 | C₁₃H₁₃N₃O₆ | 3-Nitrophenyl | 307.26 | ≥97 | High acidity for metal coordination |
| 618383-18-9 | C₁₉H₁₆N₂O₄ | Dihydrobenzodioxin | 340.34 | N/A | Oxygen-rich hydrogen-bonding scaffold |
Crystallographic Behavior
- The 2,3-dimethylphenyl group in the target compound induces puckering in the dihydropyrazole ring (puckering amplitude q ≈ 0.45 Å ), as analyzed using Cremer-Pople coordinates .
- In contrast, the 3-nitrophenyl analog exhibits planar geometry due to resonance stabilization, verified via Mercury CSD software .
Q & A
Basic: What synthetic methodologies are commonly employed for constructing the 1,5-dihydro-1H-pyrazole core in derivatives like this compound?
The synthesis of 1,5-dihydro-1H-pyrazole derivatives typically involves multi-step protocols, including cyclocondensation of hydrazines with α,β-unsaturated carbonyl intermediates. For example, similar compounds are synthesized via:
- Stepwise condensation : Reacting substituted hydrazines with ethoxycarbonyl-containing diketones or enones to form the pyrazole ring. Evidence for analogous routes is seen in the use of 1,5-diarylpyrazole templates, where hydrazine derivatives are condensed with substituted phenyl ketones .
- Post-functionalization : Introducing substituents (e.g., 2,3-dimethylphenyl groups) via cross-coupling or alkylation after ring formation.
Key considerations : Optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance regioselectivity and yield. Use of catalysts like acetic acid or Lewis acids may improve cyclization efficiency.
Basic: What structural characterization techniques are critical for confirming the molecular geometry of this compound?
- Single-crystal X-ray diffraction (SCXRD) : The gold standard for unambiguous structural determination. SHELXL (part of the SHELX suite) is widely used for refining crystallographic data, enabling precise bond-length, angle, and torsion angle measurements .
- Spectroscopic methods :
- NMR : H and C NMR to confirm substituent integration and stereochemistry.
- FT-IR : Identification of functional groups (e.g., ethoxycarbonyl C=O stretches at ~1700 cm).
- Mercury software : For visualizing crystal packing and hydrogen-bonding networks post-refinement .
Basic: How can computational modeling aid in predicting the reactivity or stability of this compound?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., frontier molecular orbitals) to predict sites of electrophilic/nucleophilic attack.
- Molecular Dynamics (MD) simulations : Assess conformational flexibility, particularly for the dihydro-pyrazole ring, using software like Gaussian or ORCA.
- Docking studies : If biological activity is hypothesized, molecular docking into target protein active sites (e.g., enzymes) can guide structure-activity relationship (SAR) studies.
Advanced: How can hydrogen-bonding patterns and crystal packing be systematically analyzed for this compound?
- Graph set analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., chains, rings) using crystallographic data. This involves identifying donor-acceptor pairs and assigning graph notations (e.g., , ) .
- Mercury’s Materials Module : Enables automated detection of intermolecular interactions (e.g., π-π stacking, van der Waals contacts) and comparison with structural databases .
- Thermal ellipsoid plots : Visualize anisotropic displacement parameters to assess molecular rigidity or dynamic disorder.
Advanced: What methodologies are used to analyze ring puckering in the dihydro-pyrazole moiety?
- Cremer-Pople parameters : Quantify puckering amplitude () and phase angles () for five-membered rings. These parameters are derived from atomic coordinates using a least-squares plane calculation, avoiding approximations inherent in torsion-angle-based methods .
- Comparison with literature : Benchmark against similar pyrazole derivatives to identify conformational trends (e.g., envelope vs. twist-boat puckering).
Advanced: How should researchers address data contradictions during crystallographic refinement?
- Multi-model refinement : Test alternative structural models (e.g., disorder scenarios) in SHELXL to resolve electron density mismatches.
- Validation tools : Use checkCIF/PLATON to identify geometric outliers (e.g., bond-length deviations >3σ) .
- High-resolution data : Prioritize synchrotron-derived datasets to minimize noise and improve values.
Advanced: What experimental conditions could affect the stability of this compound, and how can decomposition be monitored?
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >200°C). Evidence suggests that ethoxycarbonyl groups may hydrolyze under acidic/basic conditions, releasing CO and ethanol .
- Solution stability : Monitor via HPLC or H NMR over time in solvents like DMSO or methanol.
- Light sensitivity : Conduct UV-Vis spectroscopy to detect photodegradation products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
